molecular formula C20H26ClN3OS B2630513 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride CAS No. 1216639-99-4

2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride

Cat. No. B2630513
CAS RN: 1216639-99-4
M. Wt: 391.96
InChI Key: GFOSIFIZGJCAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3OS and its molecular weight is 391.96. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • A study by Yusov et al. (2019) synthesized derivatives of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and investigated their analgesic and anti-inflammatory activities. The hydrochlorides of these enaminoamides exhibited notable analgesic effects and demonstrated anti-inflammatory effects in a carrageenan model comparable to sodium metamizole (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Antitumor and Antifungal Activities

  • El-bayouki et al. (2011) explored novel 4(3H)-quinazolinone derivatives containing thiazole and other moieties for their potential antitumor and antifungal activities. One of the compounds with a substituted thiazole moiety demonstrated significant activity against certain cell lines, along with high antifungal activity (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).

Antibacterial Agents

  • Bhoi et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with quinoline linkage, showing potent antibacterial activity against various microorganisms (Bhoi, Borad, Parmar, & Patel, 2015).

Psychotropic, Anti-Inflammatory, and Cytotoxicity

  • Zablotskaya et al. (2013) focused on synthesizing new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which exhibited significant psychotropic, anti-inflammatory, and selective cytotoxic effects. Some compounds also demonstrated antimicrobial action (Zablotskaya et al., 2013).

Anticancer Agents

  • Evren et al. (2019) developed N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. Among the synthesized compounds, certain derivatives showed high selectivity and effectiveness against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Enzyme Inhibition and Cytotoxicity

  • Abbasi et al. (2018) synthesized bi-heterocycles with thiazole and oxadiazole cores, assessing their enzyme inhibition capabilities and cytotoxicity, suggesting their potential as therapeutic agents (Abbasi et al., 2018).

Antimalarial and Anticancer Activities

  • Ramírez et al. (2020) created 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, which were investigated for their potential antimalarial and anticancer activities. Derivative 11 showed promise as a candidate in this research (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).

Structural Aspects and Properties

  • Karmakar, Sarma, and Baruah (2007) studied the structural aspects of amide-containing isoquinoline derivatives, exploring their potential in forming gels and crystalline salts with different acids. This research contributes to understanding the material properties of such compounds (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-cyclopentyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS.ClH/c24-19(11-15-5-1-2-6-15)22-20-21-18(14-25-20)13-23-10-9-16-7-3-4-8-17(16)12-23;/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,21,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOSIFIZGJCAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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